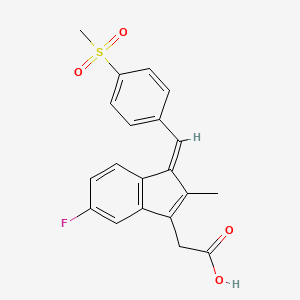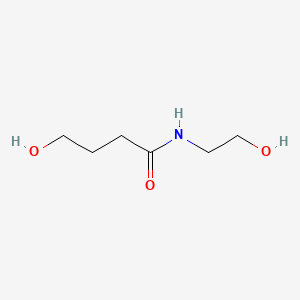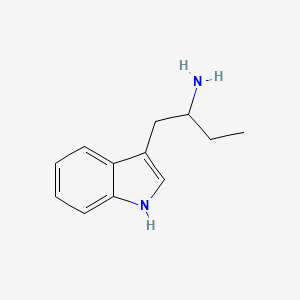
Sulindac sulfone
Vue d'ensemble
Description
Sulindac sulfone is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory and potential anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase (COX) enzymes, which are typically targeted by NSAIDs .
Mécanisme D'action
Target of Action
Sulindac sulfone, also known as Exisulind, primarily targets the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) in the body . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
The interaction of this compound with its targets results in the inhibition of COX-1 and COX-2 . This inhibition leads to a decrease in the formation of prostaglandin precursors, thereby reducing inflammation . Exisulind is also known to inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE), which is often overexpressed in precancerous and cancerous cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting COX-1 and COX-2, it disrupts the prostaglandin synthesis pathway, leading to reduced inflammation . Furthermore, by inhibiting cGMP - PDE, Exisulind causes a sustained elevation of cGMP, which leads to the activation of protein kinase G (PKG) and induces apoptosis in precancerous and cancerous cells .
Pharmacokinetics
This compound is a prodrug that is metabolized in the liver to an active sulfide compound . This metabolite undergoes extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . The serum half-life of Exisulind is reported to be between 6 to 9 hours .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin synthesis . In addition, the induction of apoptosis in precancerous and cancerous cells due to the inhibition of cGMP - PDE and the subsequent activation of PKG is another significant effect of Exisulind .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of liver enzymes is crucial for the metabolic activation of the prodrug . Additionally, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug
Analyse Biochimique
Biochemical Properties
Exisulind inhibits the enzyme cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), which is overexpressed in precancerous and cancerous colorectal cells . This inhibition leads to an increase in cGMP levels, which can have various effects on the cell, including the induction of apoptosis .
Cellular Effects
Exisulind induces apoptosis in precancerous and cancerous colorectal cells with minimal effects on normal cells . This apoptotic effect is independent of COX-1 or COX-2 inhibition, p53, Bcl-2, or cell cycle arrest . Preclinical evidence suggests that Exisulind also inhibits angiogenesis .
Molecular Mechanism
The molecular mechanism of Exisulind involves the inhibition of the enzyme cGMP-PDE . This leads to an increase in cGMP levels within the cell, which can trigger apoptosis .
Temporal Effects in Laboratory Settings
In a 12-month multicenter randomized double-blind placebo-controlled phase 3 dose-response study, Exisulind demonstrated significant regression of sporadic adenomatous polyps . The study also noted some toxicity concerns .
Dosage Effects in Animal Models
While specific dosage effects of Exisulind in animal models were not found in the search results, Sulindac, the parent compound of Exisulind, has shown consistent chemopreventive potential in preclinical studies .
Metabolic Pathways
Sulindac, from which Exisulind is derived, undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite (Exisulind) . Available evidence indicates that the biological activity resides with the sulfide metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulindac sulfone can be synthesized from sulindac through an oxidation process. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced oxidation techniques and catalysts can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Sulindac sulfone undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulindac to this compound.
Reduction: Although less common, this compound can be reduced back to sulindac sulfide under specific conditions.
Substitution: Various substitution reactions can occur at the aromatic ring or the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound.
Reduction: Sulindac sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sulindac sulfone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-cancer properties, particularly in the prevention of colorectal cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulindac: The parent compound, which is a COX inhibitor.
Sulindac sulfide: Another metabolite of sulindac, known for its anti-inflammatory properties.
Other NSAIDs: Such as ibuprofen and naproxen, which also inhibit COX enzymes
Uniqueness
Sulindac sulfone is unique in that it retains anti-inflammatory and potential anti-cancer properties without inhibiting COX enzymes. This makes it a promising candidate for therapeutic applications with potentially fewer gastrointestinal side effects compared to traditional NSAIDs .
Propriétés
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59973-80-7, 59864-04-9 | |
| Record name | Sulindac sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXISULIND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















